N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1020979-99-0
VCID: VC6607431
InChI: InChI=1S/C20H15F3N2O2S2/c21-13-6-4-12(5-7-13)18(26)11-29-20-25-14(10-28-20)8-19(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)
SMILES: C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F
Molecular Formula: C20H15F3N2O2S2
Molecular Weight: 436.47

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

CAS No.: 1020979-99-0

Cat. No.: VC6607431

Molecular Formula: C20H15F3N2O2S2

Molecular Weight: 436.47

* For research use only. Not for human or veterinary use.

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide - 1020979-99-0

CAS No. 1020979-99-0
Molecular Formula C20H15F3N2O2S2
Molecular Weight 436.47
IUPAC Name N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H15F3N2O2S2/c21-13-6-4-12(5-7-13)18(26)11-29-20-25-14(10-28-20)8-19(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)
Standard InChI Key HRFDYFZETLDVDL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide, systematically describes its structure: a 2,6-difluorobenzyl group attached via an acetamide linkage to a thiazole ring substituted with a thioether-connected 2-(4-fluorophenyl)-2-oxoethyl moiety. Its molecular formula, C₂₀H₁₅F₃N₂O₂S₂, corresponds to a molecular weight of 436.47 g/mol.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number1020979-99-0
Molecular FormulaC₂₀H₁₅F₃N₂O₂S₂
Molecular Weight436.47 g/mol
IUPAC NameN-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
SMILESC1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F

Structural Features and Conformational Analysis

The molecule’s architecture combines three pharmacophoric elements:

  • 2,6-Difluorobenzyl Group: Enhances metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilic effects.

  • Thiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms, known to participate in hydrogen bonding and π-π stacking interactions with biological targets.

  • Thioether-Linked 2-(4-Fluorophenyl)-2-Oxoethyl Chain: Introduces redox-sensitive sulfur linkages and ketone functionalities, potentially enabling prodrug strategies or covalent binding.

X-ray crystallography or NMR studies would clarify its three-dimensional conformation, particularly the dihedral angles between the benzyl, thiazole, and fluorophenyl groups, which influence target binding.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach, as inferred from analogous thiazole-acetamide preparations:

  • Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

  • Thioether Installation: Nucleophilic substitution between a thiol-containing intermediate and a halogenated acetamide precursor under basic conditions.

  • Fluorinated Benzyl Coupling: Amide bond formation between the thiazole-acetamide intermediate and 2,6-difluorobenzylamine using coupling reagents like EDCI or HOBt.

Table 2: Representative Synthetic Conditions for Key Steps

StepReagents/ConditionsYield Optimization Strategies
Thiazole FormationThiourea, α-bromoacetophenone, EtOH, refluxMicrowave-assisted synthesis
Thioether BondingK₂CO₃, DMF, 60°C, 12hPhase-transfer catalysis
Amide CouplingEDCI, HOBt, DCM, rtSolvent-free mechanochemical milling

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration and connectivity, with characteristic shifts for fluorinated aromatics (δ 7.1–7.4 ppm) and thiazole protons (δ 7.8–8.2 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks at m/z 436.47 [M+H]⁺.

  • HPLC Purity Analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Experimental solubility data remain unreported, but computational predictions using the ALOGPS algorithm estimate:

  • logP: 3.2 ± 0.3 (moderate lipophilicity, favoring cellular uptake).

  • Aqueous Solubility: ~0.02 mg/mL (indicative of poor water solubility, necessitating formulation aids).

Stability Under Physiological Conditions

  • pH Stability: The thioether and acetamide groups may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring enteric coating for oral delivery.

  • Metabolic Susceptibility: Cytochrome P450-mediated oxidation of the difluorobenzyl group is probable, warranting deuterated analogs to enhance half-life.

Target ClassAssay ProtocolExpected Outcome
Tyrosine KinasesADP-Glo™ Kinase AssayIC₅₀ < 1 µM
Bacterial Dihydrofolate ReductaseMicrobroth dilution (MIC)MIC ~8 µg/mL vs. S. aureus
COX-2 InhibitionFluorometric COX Inhibitor Screening>50% inhibition at 10 µM

Future Research Directions

Priority Investigations

  • In Vitro Screening: Profile against NCI-60 cancer cell lines and antimicrobial panels.

  • Prodrug Development: Mask the ketone group as a ketal to enhance oral bioavailability.

  • Cocrystallization Studies: Improve solubility via coformers like succinic acid.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator